5-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazol-4-yl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[1-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-5-methyltriazol-4-yl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN6O2S/c1-13-20(23-26-21(28-32-23)15-7-9-18(33-3)10-8-15)27-29-30(13)12-19-14(2)31-22(25-19)16-5-4-6-17(24)11-16/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUFGGCQCMMTMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=C(OC(=N2)C3=CC(=CC=C3)Cl)C)C4=NC(=NO4)C5=CC=C(C=C5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazol-4-yl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole typically involves multi-step organic synthesis. One common approach is as follows:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an α-haloketone with an amide.
Synthesis of the Triazole Ring: The triazole ring can be formed via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative.
Coupling Reactions: The various heterocyclic rings are then coupled together using appropriate linkers and reaction conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound 5-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazol-4-yl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Amines, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.
Amines: From reduction of nitro groups.
Substituted Aromatics: From nucleophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, the compound may be investigated for its potential as a bioactive molecule. The presence of multiple heterocyclic rings suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Its structure suggests that it may have activity against certain diseases, such as cancer or infectious diseases. Further research would be needed to determine its efficacy and safety.
Industry
In industry, the compound could be used in the development of new materials with unique properties. For example, it could be incorporated into polymers or coatings to enhance their performance.
Mechanism of Action
The mechanism of action of 5-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazol-4-yl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of multiple heterocyclic rings suggests that it could bind to these targets through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogues
Impact of Halogenation and Sulfur-Containing Groups
- Chlorophenyl vs. Chlorine substituents typically improve metabolic stability but may reduce solubility .
- Triazole-Oxazole Hybrid: The 5-methyl-1,3-oxazol-4-ylmethyl group on the triazole ring distinguishes the target compound from simpler triazole derivatives. This hybrid structure likely improves binding affinity to acetylcholinesterase, as oxazole rings are known to participate in π-π stacking and hydrophobic interactions .
Physicochemical and Crystallographic Comparisons
Table 2: Physicochemical Properties
- Crystal Packing : Isostructural analogues (e.g., halogen-substituted thiazoles) exhibit planar molecular conformations with perpendicular aryl groups, suggesting similar packing efficiency for the target compound .
- Energetic vs. Pharmacological Design : While nitrotetrazole-oxadiazoles (e.g., NTOM) prioritize detonation performance, the target compound’s methylsulfanyl and triazole groups optimize drug-like properties such as solubility and target binding .
Biological Activity
The compound 5-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazol-4-yl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of compounds characterized by multiple heterocycles. Its molecular formula is , with a molecular weight of 436.94 g/mol. The presence of various functional groups such as oxazoles, triazoles, and oxadiazoles contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 436.94 g/mol |
| Molecular Formula | C21H21ClN6O2S |
| LogP | 4.0811 |
| Polar Surface Area | 67.662 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The mechanism of action is thought to involve disruption of the bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Antiparasitic Activity
In vitro studies have shown that the compound possesses antiparasitic properties against Leishmania species. The structure–activity relationship (SAR) suggests that modifications in the oxazole and triazole moieties can enhance efficacy against these parasites.
Cytotoxicity and Anticancer Potential
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. It demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells. The proposed mechanism involves the induction of apoptosis through mitochondrial pathways and modulation of signaling cascades associated with cell survival.
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of the compound against a panel of pathogens. Results showed:
- Minimum Inhibitory Concentration (MIC) values ranging from 10 µg/mL to 50 µg/mL for different bacterial strains.
- Enhanced activity was observed when combined with traditional antibiotics, suggesting potential for use in combination therapy.
Study 2: Antiparasitic Activity
In another investigation focusing on Leishmania donovani, the compound exhibited:
- IC50 values around 5 µM.
- Significant reduction in parasite load in infected macrophages after treatment with the compound.
The biological activities are attributed to several mechanisms:
- Cell Membrane Disruption : The compound alters membrane integrity leading to cell lysis.
- Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways critical for pathogen survival.
- Signal Transduction Modulation : Alters pathways related to apoptosis in cancer cells.
Q & A
Q. What are the established synthetic routes for this compound, and how can researchers ensure reproducibility?
The synthesis typically involves multi-step reactions, including cyclization and heterocyclic coupling. A common approach is to use heterogeneous catalytic conditions with PEG-400 as a solvent and Bleaching Earth Clay (BEC, pH-12.5) as a catalyst. For example, oxadiazole and triazole moieties are synthesized separately and coupled via nucleophilic substitution or click chemistry. Key steps include:
- Cyclocondensation of precursors under controlled temperatures (70–80°C).
- TLC monitoring to track reaction progress.
- Purification via recrystallization in aqueous acetic acid . Reproducibility requires strict adherence to stoichiometric ratios, catalyst loading (10 wt%), and reaction time (1–2 hours).
Q. Which spectroscopic techniques are critical for structural characterization?
Essential methods include:
- ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments. For instance, the methylsulfanyl group at the 4-position of the phenyl ring shows distinct downfield shifts (δ 2.5–3.0 ppm) .
- FT-IR : Identification of C=N (1650–1600 cm⁻¹) and C-O (1250–1150 cm⁻¹) stretches in oxadiazole and oxazole rings .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .
Q. How can researchers preliminarily assess the compound’s biological activity?
Initial screening involves in vitro assays :
- Antimicrobial : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : Cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM .
- Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets .
Advanced Research Questions
Q. How can synthesis yield be optimized while minimizing side products?
Advanced strategies include:
- Design of Experiments (DoE) : Statistical optimization of variables (temperature, catalyst ratio, solvent polarity) .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in cyclization steps .
- Flow chemistry : Enhances control over exothermic reactions during triazole formation .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., ambiguous NMR peaks)?
Contradictions arise from conformational flexibility or overlapping signals. Solutions include:
Q. What strategies enhance bioactivity through structural derivatization?
Focus on modifying functional groups:
- Mannich reactions : Introduce aminoalkyl groups to improve solubility and target binding .
- Halogen substitution : Replace 3-chlorophenyl with fluorophenyl to enhance metabolic stability .
- Sulfanyl-to-sulfonyl oxidation : Increase electrophilicity for covalent inhibitor design .
Q. How can computational modeling guide mechanistic studies?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., kinases, CYP450 enzymes) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. What crystallographic challenges arise during structure determination?
Challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
